molecular formula C11H9N3O3S B11196382 N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11196382
M. Wt: 263.27 g/mol
InChI Key: KINRRRKEYIRVEK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with an oxazole ring, both of which are known for their significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide stands out due to its combined oxazole and benzothiazole rings, along with the 1,1-dioxide group.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

N-(1,1-dioxo-1,2-benzothiazol-3-yl)-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C11H9N3O3S/c1-7-6-10(13-17-7)12-11-8-4-2-3-5-9(8)18(15,16)14-11/h2-6H,1H3,(H,12,13,14)

InChI Key

KINRRRKEYIRVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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